An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Dimethylchrysene
An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone with two methyl groups substituted at the 5 and 6 positions. As a member of the PAH family, it is of significant interest to researchers in toxicology, oncology, and drug development due to its carcinogenic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of 5,6-dimethylchrysene, its metabolic activation, and its interaction with biological macromolecules.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 5,6-dimethylchrysene are summarized in the table below, providing a valuable resource for researchers working with this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ | [1] |
| Molecular Weight | 256.34 g/mol | [1] |
| CAS Number | 3697-27-6 | [1] |
| Melting Point | 129.3 °C | |
| Boiling Point | 479.58 °C (estimated) | |
| Water Solubility | 25 µg/L at 27 °C | |
| Appearance | Not explicitly stated, but related chrysenes are crystalline solids. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5,6-dimethylchrysene is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the chrysene backbone. The two methyl groups would exhibit a singlet in the upfield region (typically δ 2.0-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would display a series of signals in the aromatic region (typically δ 120-150 ppm) for the carbon atoms of the chrysene rings. The carbon atoms of the two methyl groups would appear as a single peak in the upfield region (typically δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 5,6-dimethylchrysene is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), aromatic C=C stretching vibrations (in the range of 1400-1600 cm⁻¹), and C-H bending vibrations. The presence of the methyl groups would also give rise to characteristic C-H stretching and bending frequencies.
UV-Visible (UV-Vis) Spectroscopy
As a polycyclic aromatic hydrocarbon, 5,6-dimethylchrysene is expected to have a UV-Vis spectrum with multiple absorption bands, characteristic of its extended π-electron system. These bands are typically observed in the ultraviolet and visible regions of the electromagnetic spectrum.
Chemical Reactivity and Metabolic Activation
5,6-Dimethylchrysene, like many other PAHs, is chemically relatively inert but undergoes metabolic activation in biological systems to become a potent carcinogen. This activation is a critical area of study for understanding its mechanism of toxicity.
Metabolic Activation Pathway
The metabolic activation of 5,6-dimethylchrysene is believed to follow a pathway analogous to that of other methylated chrysenes, such as 5-methylchrysene. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[2][3][4] The key steps are as follows:
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Epoxidation: The initial step involves the oxidation of the 1,2-double bond of the chrysene ring by a CYP enzyme to form an epoxide.
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Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol.
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Second Epoxidation: A second epoxidation event, again catalyzed by a CYP enzyme, occurs on the 3,4-double bond of the dihydrodiol, leading to the formation of a dihydrodiol epoxide. This final product is the ultimate carcinogen.
Reaction with DNA
The dihydrodiol epoxide of 5,6-dimethylchrysene is a highly reactive electrophile that can covalently bind to the nucleophilic sites on DNA bases, primarily guanine and adenine, to form DNA adducts.[3][5] The formation of these adducts can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5,6-dimethylchrysene are crucial for researchers. While a specific, detailed synthesis protocol for 5,6-dimethylchrysene was not found in the public literature, a general approach based on the synthesis of other dimethylchrysenes can be inferred.
General Synthesis Approach
The synthesis of dimethylchrysenes often involves multi-step organic reactions. One common strategy is the photochemical cyclization of appropriately substituted stilbene precursors, known as the Mallory reaction.[6]
Analysis of Metabolites and DNA Adducts
The analysis of 5,6-dimethylchrysene metabolites and their DNA adducts is typically performed using a combination of chromatographic and spectrometric techniques.
Experimental Workflow for Metabolite and DNA Adduct Analysis:
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Incubation: 5,6-dimethylchrysene is incubated with liver microsomes or cells (e.g., hepatocytes) to allow for metabolic activation.
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Extraction: The metabolites are extracted from the incubation mixture using an organic solvent. For DNA adduct analysis, DNA is isolated from the cells.
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Hydrolysis (for DNA adducts): The isolated DNA is enzymatically hydrolyzed to individual nucleosides.
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Chromatographic Separation: The extracted metabolites or hydrolyzed nucleosides are separated using high-performance liquid chromatography (HPLC).
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Detection and Identification: The separated compounds are detected and identified using techniques such as UV-Vis spectroscopy, fluorescence detection, and mass spectrometry (MS). For structural elucidation of novel metabolites or adducts, NMR spectroscopy is employed.[3][5]
Conclusion
5,6-Dimethylchrysene is a carcinogenic polycyclic aromatic hydrocarbon that requires metabolic activation to exert its genotoxic effects. This technical guide has provided a summary of its known physical and chemical properties, outlined its metabolic activation pathway leading to the formation of DNA adducts, and presented general experimental workflows for its synthesis and analysis. Further research to obtain detailed spectral data and a specific, high-yield synthesis protocol would be highly valuable to the scientific community. A thorough understanding of the properties and biological activities of 5,6-dimethylchrysene is essential for assessing its risk to human health and for the development of potential strategies for cancer prevention and therapy.
References
- 1. 5,6-Dimethylchrysene | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
